![molecular formula C22H37N5O2 B2940229 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-22-8](/img/no-structure.png)
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione, also known as EPPDP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its potent stimulant effects. EPPDP is a derivative of the well-known psychoactive substance, alpha-PVP, and is structurally similar to other synthetic cathinones such as MDPV and methylone.
Mechanism of Action
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in extracellular levels of these neurotransmitters, which results in its stimulant effects. This compound has also been shown to bind to the dopamine transporter, leading to its inhibition.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as induce hyperthermia and tachycardia. This compound has also been shown to produce rewarding effects in animal models of drug abuse.
Advantages and Limitations for Lab Experiments
One advantage of using 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the effects of dopamine on the central nervous system. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study its effects on cognitive function, such as learning and memory. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system.
Synthesis Methods
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is synthesized from 7-heptyl-1,3-dimethylxanthine and 2-ethylpiperidine in a two-step process. The first step involves the alkylation of 7-heptyl-1,3-dimethylxanthine with 2-ethylpiperidine using a strong base such as sodium hydride. The resulting intermediate is then oxidized using a strong oxidizing agent such as potassium permanganate to yield this compound.
Scientific Research Applications
8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other synthetic cathinones. This compound has also been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
properties
CAS RN |
851942-22-8 |
|---|---|
Molecular Formula |
C22H37N5O2 |
Molecular Weight |
403.571 |
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H37N5O2/c1-5-7-8-9-11-15-27-18(16-26-14-12-10-13-17(26)6-2)23-20-19(27)21(28)25(4)22(29)24(20)3/h17H,5-16H2,1-4H3 |
InChI Key |
UBYVFNKEAOGKED-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



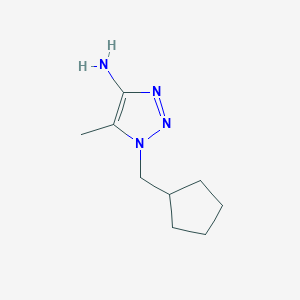

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)

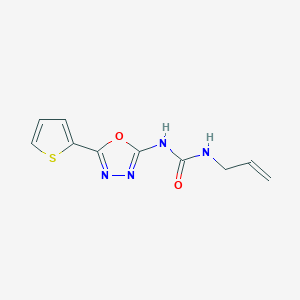
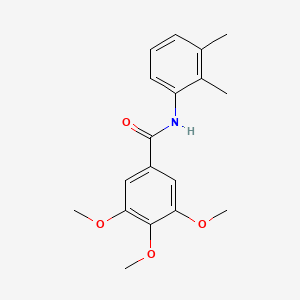
![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
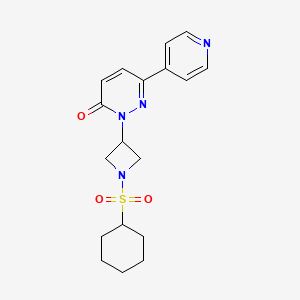
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)
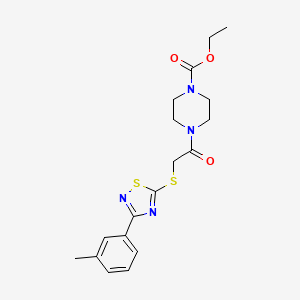

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)